![molecular formula C8H16O2 B569262 Ethyl Caproate-d11 CAS No. 2159-19-5](/img/no-structure.png)
Ethyl Caproate-d11
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Vue d'ensemble
Description
Ethyl Caproate-d11, also known as Hexanoic Acid Ethyl Ester-d11 or Caproic Acid Ethyl Ester-d11, is a biochemical used for proteomics research . It carries the molecular formula C8H5D11O2 and has a molecular weight of 155.28 .
Synthesis Analysis
Ethyl Caproate is a precursor substance for the synthesis of the main flavor substance of nongxiangxing baijiu liquor . A study isolated a strain with high caproic acid concentration, Clostridium butyricum GD1-1, from the storage pit mud of nongxiangxing baijiu for sequencing and analysis . Another study improved the production of Ethyl Caproate by overexpressing fatty acid synthesis genes with OPI1 deletion .
Molecular Structure Analysis
Ethyl Caproate-d11 has a molecular formula of C8H5D11O2 and a molecular weight of 155.28 . From a structural perspective, Ethyl Caproate comprises an ethyl group (C2H5) and a caproate (or hexanoate) group (C6H11O2). It is essentially a carboxylic acid ester derived from hexanoic acid and ethanol .
Chemical Reactions Analysis
Ethyl Caproate plays a key role in the development of the flavor profiles of Chinese liquor during yeast fermentation . The lower pH conditions may have favored the formation of Ethyl Caproate by the chemical reaction (esterification) between ethanol and caproic acid .
Physical And Chemical Properties Analysis
Ethyl Caproate is a colorless, clear liquid at room temperature. It exhibits a fruity odor, often described as apple or pineapple-like . It has a density of 0.869 g/mL at 25 °C, a boiling point of 167.9 °C, and a flash point of 49.4 °C .
Applications De Recherche Scientifique
Fermentation and Brewing
Ethyl Caproate-d11 is used in the fermentation process of Baijiu, a traditional Chinese fermented beverage . A yeast named YX3307, capable of producing a large amount of Ethyl Caproate-d11, was isolated from Daqu, a crude fermentation starter for Baijiu . This yeast was identified as Clavispora lusitaniae based on its morphological properties, physiological and biochemical characteristics, and 26S rDNA sequence .
Flavor Enhancement
Ethyl Caproate-d11 is used to enhance the flavor of fermented products . The yeast YX3307 can produce many flavor compounds that are important for high-quality Baijiu . Thus, it has potential applications in improving the flavor and quality of Baijiu .
Enzyme Synthesis
An intracellular enzyme or cell membrane enzyme is responsible for Ethyl Caproate-d11 synthesis . This suggests that Ethyl Caproate-d11 could be used in research related to enzyme synthesis and function .
Safety and Hazards
Ethyl Caproate is flammable and can cause skin irritation. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
Ethyl Caproate-d11, also known as Ethyl hexanoate-d11 , is a biochemical used for proteomics research . .
Mode of Action
It’s worth noting that its non-deuterated form, ethyl caproate, is produced by certain yeast strains during fermentation . This suggests that Ethyl Caproate-d11 might interact with similar biochemical processes.
Biochemical Pathways
Ethyl Caproate-d11 is likely involved in the same biochemical pathways as Ethyl Caproate. In the case of Ethyl Caproate, it is synthesized from ethanol and caproic acid (C6 medium-chain fatty acid) by yeast during the fermentation process . The yeast strain YX3307, identified as Clavispora lusitaniae, has been found to produce a large amount of Ethyl Caproate . The synthesis of Ethyl Caproate is likely facilitated by an intracellular enzyme or cell membrane enzyme .
Result of Action
The non-deuterated form, ethyl caproate, is known to contribute to the flavor profile of certain fermented beverages .
Action Environment
The production of Ethyl Caproate, and likely Ethyl Caproate-d11, can be influenced by various environmental factors. For instance, the yeast strain YX3307 was found to produce the highest yield of Ethyl Caproate under specific culture conditions: inoculum size 7.5% (v/v), seed cell age 30 h, sorghum hydrolysate medium (SHM) with a sugar content of 10 Brix and an initial pH of 6.0; incubation at 28°C with shaking at 180 rpm for 32 h; addition of 10% (v/v) anhydrous ethanol and 0.04% (v/v) caproic acid at 32 and 40 h, respectively, static culture at 20°C until 72 h .
Propriétés
{ "Design of the Synthesis Pathway": "Ethyl Caproate-d11 can be synthesized through the esterification reaction of deuterated hexanoic acid with ethanol using a strong acid catalyst.", "Starting Materials": [ "Deuterated Hexanoic Acid", "Ethanol", "Sulfuric Acid" ], "Reaction": [ "Add deuterated hexanoic acid and ethanol in a 1:1 molar ratio to a round-bottom flask.", "Add a few drops of sulfuric acid as a catalyst.", "Heat the mixture under reflux for 6-8 hours.", "After the reaction is complete, cool the mixture and extract the product with diethyl ether.", "Dry the organic layer with anhydrous sodium sulfate.", "Distill the product under reduced pressure to obtain Ethyl Caproate-d11." ] } | |
Numéro CAS |
2159-19-5 |
Nom du produit |
Ethyl Caproate-d11 |
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
155.281 |
Nom IUPAC |
ethyl 2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoate |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3/i1D3,3D2,5D2,6D2,7D2 |
Clé InChI |
SHZIWNPUGXLXDT-LELBNVJRSA-N |
SMILES |
CCCCCC(=O)OCC |
Synonymes |
Hexanoic Acid Ethyl Ester-d11; Caproic Acid Ethyl Ester-d11; Ethyl Caproate-d11; Ethyl Capronate-d11; Ethyl Hexanoate-d11; NSC 8882-d11 |
Origine du produit |
United States |
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